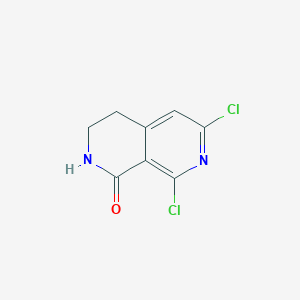
6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one is a heterocyclic compound that features a naphthyridine core with chlorine substituents at the 6 and 8 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one typically involves multi-step organic reactions. One common method starts with the chlorination of a naphthyridine precursor, followed by cyclization to form the desired compound. Specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the production process.
化学反应分析
Types of Reactions
6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be replaced with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted naphthyridines.
科学研究应用
6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a similar heterocyclic structure but containing sulfur and nitrogen atoms.
Uniqueness
6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity
生物活性
6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one (CAS No. 2578392-32-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H5Cl2N2O with a molecular weight of 196.59 g/mol. The compound features two chlorine atoms at the 6 and 8 positions of the naphthyridine ring system, contributing to its unique biological properties.
Research indicates that this compound acts primarily as a topoisomerase II inhibitor . Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells.
Key Findings:
- Topoisomerase II Inhibition : The compound has been shown to inhibit both TopoIIα and TopoIIβ enzymatic activities. This dual inhibition is critical for its potential as an anticancer agent .
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound induces G2/M phase cell cycle arrest in various cancer cell lines, including MGC-803 and HeLa cells .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10.5 | Induces apoptosis |
| HeLa | 12.0 | G2/M phase arrest |
| MCF-7 | 15.3 | Non-intercalative Topo II inhibitor |
| Bel-7404 | 14.5 | Induces apoptosis |
These results indicate significant cytotoxicity against cancer cells while demonstrating lower toxicity towards normal cells (e.g., L929 fibroblasts) .
Case Studies
- Study on Prostate Cancer Cells : A study conducted by Matias-Barrios et al. demonstrated that derivatives of the compound exhibited potent inhibitory effects on androgen receptor-positive prostate cancer cells through topoisomerase inhibition .
- Evaluation in Animal Models : In vivo studies have shown that the compound can effectively reduce tumor growth in xenograft models without significant adverse effects observed in normal tissues .
属性
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABRPMPSVUIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N=C(C=C21)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













